6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2209-72-5
VCID: VC21342213
InChI: InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10)
SMILES: CC1=NC(=C(C(=O)N1)N=O)N
Molecular Formula: C5H6N4O2
Molecular Weight: 154.13 g/mol

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

CAS No.: 2209-72-5

Cat. No.: VC21342213

Molecular Formula: C5H6N4O2

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one - 2209-72-5

Specification

CAS No. 2209-72-5
Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
IUPAC Name 4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one
Standard InChI InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10)
Standard InChI Key DRDJDNORXOOBHR-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=O)C(=C(N1)N)N=O
SMILES CC1=NC(=C(C(=O)N1)N=O)N
Canonical SMILES CC1=NC(=O)C(=C(N1)N)N=O

Introduction

Chemical Properties

The chemical properties of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one are largely determined by its molecular structure and functional groups. According to available data, the compound has the following properties:

Molecular Structure and Identification

The molecular formula of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is C₅H₆N₄O₂ . This compound is also known by several synonyms, including:

  • 4(3H)-Pyrimidinone,6-amino-2-methyl-5-nitroso-

  • 6-amino-2-methyl-5-nitrosopyrimidin-4-ol

  • 4-amino-2-methyl-5-nitrosopyrimidin-6-ol

  • PYR090

  • 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine

Physical Properties

According to the chemical database information, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one has the following physical properties:

PropertyValue
Molecular Weight154.12700 g/mol
Density1.73 g/cm³
Boiling Point221.9°C at 760 mmHg
Flash Point88°C
Exact Mass154.04900
PSA101.46000
LogP1.05190
Vapour Pressure0.105 mmHg at 25°C
Index of Refraction1.732

These physical properties indicate that the compound is relatively stable and has moderate lipophilicity, which may influence its biological activities and applications .

Chemical Reactivity

The reactivity of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is primarily influenced by the presence of the nitroso group at position 5, the amino group at position 6, and the ketone functionality at position 4.

The nitroso group (N=O) is known to participate in various reactions:

  • It can undergo reduction to form an amino group

  • It can participate in condensation reactions

  • It may be involved in tautomerization processes

The amino group at position 6 can act as a nucleophile in various reactions, including:

  • Acylation reactions

  • Alkylation reactions

  • Participation in Mannich reactions, similar to other amino-pyrimidines

The ketone group at position 4 (which exists in tautomeric equilibrium with the hydroxy form) can participate in nucleophilic addition reactions and may be involved in hydrogen bonding interactions.

Applications

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one has several potential applications in various fields, particularly in chemistry and pharmaceutical research.

Chemical Research

In chemical research, this compound serves as:

  • A building block for the synthesis of more complex heterocyclic compounds

  • A model compound for studying the reactivity of nitroso groups in heterocyclic systems

  • A precursor for the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is often influenced by:

  • The pattern of substitution around the pyrimidine ring

  • The presence of specific functional groups (such as amino or nitroso groups)

  • The tautomeric forms that exist in solution

For 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, the presence of the nitroso group at position 5 is likely a key determinant of its biological activity, as nitroso groups are known to be biologically active in many compounds. The amino group at position 6 may also contribute to hydrogen bonding interactions with biological targets.

Related Compounds

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one belongs to a family of substituted pyrimidines. Comparing it with related compounds can provide insights into structure-activity relationships and potential applications.

Structural Analogs

Several structural analogs of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one exist, including:

  • 6-amino-1,3-dimethyl-5-nitrosouracil (CAS: 6632-68-4) : This compound differs by having methyl groups at positions 1 and 3, instead of just position 2.

  • 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one: In this analog, the methyl group at position 2 is replaced by a thione (C=S) group.

  • Various fused 2-thiouracil derivatives, which share some structural similarities but have additional rings fused to the pyrimidine core .

Comparative Properties

When comparing 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one with its structural analogs, several differences in properties can be observed:

CompoundMolecular FormulaMolecular WeightBoiling PointDensity
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-oneC₅H₆N₄O₂154.127 g/mol221.9°C at 760 mmHg1.73 g/cm³
6-amino-1,3-dimethyl-5-nitrosouracilC₆H₈N₄O₃184.153 g/mol513°C at 760 mmHg1.408 g/cm³

The differences in molecular structure affect the physical properties and potentially the biological activities of these compounds. For instance, the addition of methyl groups (as in 6-amino-1,3-dimethyl-5-nitrosouracil) significantly increases the boiling point but decreases the density compared to 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one .

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